1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine

Description

Properties

IUPAC Name |

(4-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5-2-3-6-8(5)7(4-9)11-10-6/h5H,2-4,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTVKVDUCUQWSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C1C(=NN2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Predictive Spectroscopic and Structural Elucidation Guide to 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine (CAS: 1211596-38-1, Molecular Formula: C₈H₁₃N₃).[1] In the dynamic fields of medicinal chemistry and drug development, the unambiguous structural determination of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of this process. Due to the limited availability of public experimental data for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to construct a robust predictive framework. This guide is intended for researchers and scientists, offering a detailed theoretical blueprint for the spectral interpretation and characterization of this compound, complete with best-practice methodologies for data acquisition.

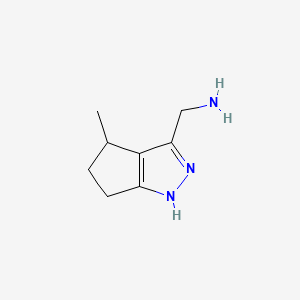

Molecular Structure and Functional Group Analysis

The foundational step in any spectroscopic prediction is a thorough analysis of the molecule's structure. The compound features a fused bicyclic system, consisting of a pyrazole ring and a cyclopentane ring, with key substituents that dictate its chemical and spectral behavior.

-

Tetrahydro-cyclopentapyrazole Core: A five-membered saturated carbocycle fused to a five-membered aromatic heterocycle. This rigid core influences the spatial orientation of protons and their corresponding NMR signals.

-

N-methyl Group: A methyl group directly attached to a nitrogen atom of the pyrazole ring. This will produce a characteristic singlet in the ¹H NMR spectrum.

-

Methanamine Group (-CH₂NH₂): A primary amine substituent attached to the pyrazole ring via a methylene bridge. This group is readily protonated in mass spectrometry and exhibits characteristic stretches in IR spectroscopy.

Caption: Numbered structure of the target compound.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments in a molecule.

Recommended Experimental Protocol: ¹H NMR

For reliable data, a sample concentration of approximately 10-20 mg in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is recommended.[2] The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion. Key acquisition parameters include a sufficient number of scans (NS) for a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T₁ of interest to ensure accurate integration.[3]

Caption: A typical workflow for NMR sample analysis.

Predicted ¹H NMR Signal Assignments

The predicted ¹H NMR spectrum is based on the analysis of chemical environments and expected spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.85 | s | 3H | N-CH₃ | N-alkyl groups on heteroaromatic rings are deshielded. |

| ~ 3.95 | s | 2H | -CH₂ NH₂ | Methylene protons adjacent to an amine and a pyrazole ring. |

| ~ 2.80 | t, J ≈ 7.5 Hz | 2H | C4-H₂ | Aliphatic protons adjacent to the fused aromatic system. |

| ~ 2.70 | t, J ≈ 7.5 Hz | 2H | C6-H₂ | Aliphatic protons adjacent to the fused aromatic system. |

| ~ 2.05 | quintet, J ≈ 7.5 Hz | 2H | C5-H₂ | Aliphatic protons coupled to four adjacent protons. |

| ~ 1.50 | br s | 2H | -NH₂ | Chemical shift is variable; signal broadens due to quadrupole effects and exchange. Disappears upon D₂O shake.[4] |

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy identifies the unique carbon environments within the molecule.

Recommended Experimental Protocol: ¹³C NMR

Using the same sample prepared for ¹H NMR, a proton-decoupled ¹³C NMR spectrum should be acquired. This requires a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[2]

Predicted ¹³C NMR Signal Assignments

Predictions are based on established chemical shift ranges for similar functional groups.[5][6]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 | C3 | Carbon in the pyrazole ring attached to the methanamine group. |

| ~ 148 | C6a | Quaternary carbon at the ring fusion, attached to nitrogen. |

| ~ 118 | C3a | Quaternary carbon at the ring fusion. |

| ~ 45 | -C H₂NH₂ | Methylene carbon attached to a primary amine. |

| ~ 35 | N-C H₃ | N-methyl carbon. |

| ~ 28 | C4 | Aliphatic carbon in the cyclopentane ring. |

| ~ 26 | C6 | Aliphatic carbon in the cyclopentane ring. |

| ~ 23 | C5 | Central aliphatic carbon in the cyclopentane ring. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Recommended Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is the preferred method for this molecule due to the basicity of the amine group, which facilitates protonation. A dilute solution (~10 µg/mL) of the sample in a solvent like methanol or acetonitrile with 0.1% formic acid is introduced into the mass spectrometer.[7][8]

Predicted Mass Spectrum and Fragmentation

The molecular formula C₈H₁₃N₃ gives a monoisotopic mass of 151.1109 Da. In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺.

-

Predicted [M+H]⁺: m/z = 152.1187

The fragmentation of pyrazole derivatives often involves cleavage of the ring or loss of substituents.[9][10] For this molecule, key fragmentations are predicted to originate from the protonated molecular ion.

| Predicted Fragment (m/z) | Proposed Structure/Loss |

| 135.0929 | [M+H - NH₃]⁺ |

| 122.1024 | [M+H - CH₂NH]⁺ |

| 95.0656 | [C₅H₅N₂]⁺ (Pyrazole core after side chain loss) |

digraph "Fragmentation_Pathway" { graph [splines=true, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", fontcolor="#202124", fontname="Arial"];M [label="[M+H]⁺\nm/z = 152.12"]; F1 [label="[M+H - NH₃]⁺\nm/z = 135.09"]; F2 [label="[M+H - CH₂NH]⁺\nm/z = 122.10"]; F3 [label="[C₅H₅N₂]⁺\nm/z = 95.07"];

M -> F1 [label="- NH₃"]; M -> F2 [label="- CH₂NH"]; F1 -> F3 [label="- C₃H₄"]; }

Caption: Predicted major fragmentation pathways in ESI-MS.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Recommended Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a modern, convenient technique requiring minimal sample preparation. A small amount of the solid or liquid sample is placed directly onto the ATR crystal (commonly diamond), and pressure is applied to ensure good contact.[11][12]

Predicted IR Absorption Bands

The predicted IR spectrum will show characteristic absorptions for the amine and aromatic functionalities.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, sharp to medium bands are expected for asymmetric and symmetric stretching.[4][13] |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong absorptions characteristic of sp³ C-H bonds. |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A characteristic bending vibration for the -NH₂ group.[13] |

| 1580 - 1450 | C=N, C=C Stretch | Pyrazole Ring | Aromatic ring stretching vibrations.[14] |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Stretching vibration for the C-N bonds.[13] |

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine. Through the systematic analysis of its structure, we have forecasted the key features of its ¹H NMR, ¹³C NMR, Mass, and IR spectra. The provided protocols represent standard, field-proven methodologies for acquiring high-quality data. While this theoretical framework offers a robust starting point for the characterization of this molecule, it must be emphasized that experimental verification remains the definitive standard for structural elucidation. This predictive guide serves as a valuable tool for researchers, enabling them to anticipate spectral features and design appropriate analytical strategies.

References

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

-

Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis Online. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford, Department of Chemistry. [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health (NIH). [Link]

-

NMR Sample Requirements and Preparation. University of Colorado Boulder. [Link]

-

Tips for ATR Sampling. Gammadata. [Link]

-

Basic Practical NMR Concepts. Michigan State University, Department of Chemistry. [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. National Institutes of Health (NIH). [Link]

-

Contact and Orientation Effects in FT-IR ATR Spectra. Spectroscopy Online. [Link]

-

Electrospray Ionization (ESI) Instructions. Rutgers University-Newark, Department of Chemistry. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). [Link]

-

Optimized Default 1H Parameters. University of Wisconsin-Madison, Chemistry Department. [Link]

-

24.10 Spectroscopy of Amines. OpenStax. [Link]

-

How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

Computational protocols for calculating 13C NMR chemical shifts. ResearchGate. [Link]

-

1211596-38-1 | 3-cyclopentapyrazolemethanamine, 1,4,5,6-tetrahydro-4-methyl-. Capot Chemical. [Link]

-

IR: amines. University of Calgary. [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]

-

ATR Precautions. Shimadzu. [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Association for Clinical Biochemistry and Laboratory Medicine. [Link]

Sources

- 1. 1211596-38-1 | 3-cyclopentapyrazolemethanamine, 1,4,5,6-tetrahydro-4-methyl- - Capot Chemical [capotchem.com]

- 2. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 3. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Rutgers_MS_Home [react.rutgers.edu]

- 9. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. gammadata.se [gammadata.se]

- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure analysis of tetrahydro-cyclopentapyrazole derivatives

By meticulously analyzing these features, researchers can confirm the absolute stereochemistry of chiral centers, understand the molecule's preferred conformation, and generate hypotheses about its binding mode to a protein target—providing a direct, data-driven path to optimizing the next generation of therapeutic agents. [7]

References

-

Crystallographic Information Framework. International Union of Crystallography. [Link]

-

A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

-

The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. [Link]

-

The role of crystallography in drug design. National Center for Biotechnology Information (PMC). [Link]

-

CRYSTALS - Chemical Crystallography. University of Oxford. [Link]

-

The Role of Crystallography in Drug Design. ResearchGate. [Link]

-

Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

-

Pharmaceutical Crystallization in drug development. Syrris. [Link]

-

Crystallography Software. RCSB PDB. [Link]

-

Publication standards for crystal structures. International Union of Crystallography. [Link]

-

Hydrogen bonding lights up overtones in pyrazoles. AIP Publishing. [Link]

-

Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. National Center for Biotechnology Information (PMC). [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? InfinityPV. [Link]

-

Crystallographic software list. International Union of Crystallography. [Link]

-

X-Ray Crystallography - Software. Purdue University. [Link]

-

Standards for Crystallographic Publishing. IUCr Journals. [Link]

-

MX Software. Diamond Light Source. [Link]

-

Crystallization Process Development & Optimization Services. Crystal Pharmatech. [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information (PMC). [Link]

-

The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. [Link]

-

The binding interactions of the newly derived pyrazole compounds... ResearchGate. [Link]

-

Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology. [Link]

-

The interoperability of crystallographic data and databases. National Center for Biotechnology Information (PMC). [Link]

-

Data requirements for structures submitted to Acta Cryst. Sections C and E. IUCr Journals. [Link]

-

Co-crystallization and small molecule crystal form diversity: From pharmaceutical to materials applications. ResearchGate. [Link]

-

Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. National Center for Biotechnology Information (PMC). [Link]

-

Single-crystal X-ray Diffraction. Carleton College. [Link]

-

Chemical Synthesis, Pharmacological Evaluation and in Silico Analysis of New 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole Derivatives as Potential Anti-Mitotic Agents. PubMed. [Link]

-

Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]

-

How do organic compounds single crystal X rays diffraction work? ResearchGate. [Link]

-

Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry. [Link]

-

Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 Inhibitors. ResearchGate. [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

-

Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. IUCr Journals. [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. MDPI. [Link]

-

Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c]t[2][5][16]riazines. National Center for Biotechnology Information (PMC). [Link]

-

Crystal Structure of 3-(2'-Hydroxy-5'-methoxyphenyl)-5-(3-methoxy-4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole. Sci-Hub. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. National Center for Biotechnology Information (PMC). [Link]

-

Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. MDPI. [Link]

Sources

- 1. Chemical synthesis, pharmacological evaluation and in silico analysis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives as potential anti-mitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zienjournals.com [zienjournals.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]

- 5. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. migrationletters.com [migrationletters.com]

- 8. syrris.com [syrris.com]

- 9. researchgate.net [researchgate.net]

- 10. rigaku.com [rigaku.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. researchgate.net [researchgate.net]

- 14. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 15. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 16. iucr.org [iucr.org]

- 17. iucr.org [iucr.org]

- 18. The interoperability of crystallographic data and databases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Title: Predictive Profiling: An In Silico ADMET Workflow for Novel Pyrazole Methanamine Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3] As novel derivatives, such as pyrazole methanamines, are synthesized, the early assessment of their drug-like properties is paramount to de-risk investment and accelerate development timelines. Late-stage failures due to poor pharmacokinetics or unforeseen toxicity remain a primary driver of attrition in the pharmaceutical industry.[4][5] This guide presents a comprehensive, in-depth framework for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties tailored specifically for novel pyrazole methanamine compounds. We will move beyond a simple checklist of software outputs, focusing instead on the scientific rationale behind the workflow, the interpretation of predictive data within the specific chemical context of pyrazole methanamines, and the strategic decisions that these data empower. This document serves as a practical whitepaper for medicinal chemists, computational scientists, and drug discovery teams, providing both the foundational principles and a step-by-step methodology to leverage predictive modeling for the efficient design and selection of superior drug candidates.

Part 1: The Strategic Imperative of Early ADMET Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is not merely a suggestion but a cornerstone of efficient resource allocation.[6] Historically, ADMET profiling was a late-stage, resource-intensive process conducted on a handful of promising leads. The consequence was the frequent and costly failure of candidates that, while potent against their target, were unsuitable for clinical use due to issues like poor oral bioavailability, unforeseen toxicity, or rapid metabolism.

In silico ADMET prediction has fundamentally shifted this process to the earliest stages of discovery, often before a compound is even synthesized.[5][6] By using computational models, we can rapidly and cost-effectively evaluate vast libraries of virtual compounds, flagging potential liabilities and guiding synthetic chemistry efforts toward molecules with a higher probability of downstream success.

The Pyrazole Methanamine Scaffold: A Privileged Structure with Specific Considerations

The pyrazole ring is a five-membered heterocycle that is a key structural component in numerous FDA-approved drugs, including kinase inhibitors like Crizotinib and Ruxolitinib, and other agents such as Celecoxib and Sildenafil.[2][3][7][8] Its value lies in its synthetic accessibility and its ability to engage in various biological interactions, acting as a versatile scaffold.[8]

The introduction of a methanamine (-CH₂NH₂) group to this scaffold introduces a basic center. This has profound implications for the molecule's physicochemical properties and, consequently, its ADMET profile:

-

Increased Basicity (pKa): The amine group will be protonated at physiological pH, influencing solubility, permeability, and potential off-target interactions.

-

hERG Liability: The presence of a basic nitrogen atom is a well-known structural alert for potential blockage of the hERG potassium channel, a critical cardiotoxicity liability.[9][10]

-

P-glycoprotein (P-gp) Interaction: The structural features of the amine may influence whether the compound becomes a substrate for efflux pumps like P-gp, impacting bioavailability and brain penetration.[11][12][13]

Therefore, a generic ADMET assessment is insufficient; our in silico strategy must be finely tuned to address the specific potential strengths and weaknesses imparted by the pyrazole methanamine combination.

Part 2: Foundational Pillars of In Silico Prediction

Before executing a workflow, it is crucial to understand the principles that underpin computational ADMET models. These models are not a "black box"; they are built upon established physicochemical and toxicological knowledge.

Pillar 1: Physicochemical Descriptors - The Language of the Model

At their core, most ADMET models are Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models.[14][15] They correlate calculated molecular features (descriptors) with an experimental endpoint. Key descriptors for ADMET prediction include:

-

Lipophilicity (logP): The octanol-water partition coefficient. It governs the balance between aqueous solubility and lipid membrane permeability.

-

Aqueous Solubility (logS): A critical factor for absorption. Poor solubility is a frequent cause of poor oral bioavailability.

-

Molecular Weight (MW): Size is a primary determinant of passive diffusion across membranes.

-

Topological Polar Surface Area (TPSA): A measure of the molecule's surface polarity. High TPSA is often associated with poor membrane permeability.

-

Hydrogen Bond Donors/Acceptors (HBD/HBA): These influence solubility and the energy required to cross a lipid bilayer.

Pillar 2: Drug-Likeness Rules - Guiding Principles, Not Laws

Christopher Lipinski's "Rule of Five" (Ro5) was a landmark analysis of the physicochemical properties of orally administered drugs.[16][17] It provides a simple set of guidelines to identify compounds that are more likely to have good oral absorption and permeation.

Table 1: Lipinski's Rule of Five (Ro5)

| Parameter | Guideline | Rationale |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | Larger molecules have difficulty with passive diffusion. |

| Lipophilicity (logP) | ≤ 5 | High lipophilicity leads to poor aqueous solubility. |

| H-Bond Donors (HBD) | ≤ 5 | High numbers increase solvation, hindering membrane crossing. |

| H-Bond Acceptors (HBA) | ≤ 10 | High numbers increase solvation, hindering membrane crossing. |

A compound is generally considered to have poor oral bioavailability if it violates more than one of these rules.[17]

It is critical to view the Ro5 not as a rigid filter but as a guiding principle.[18] Many successful drugs, particularly in complex areas like oncology, lie outside these rules. However, for initial screening of large virtual libraries, it remains an invaluable tool for prioritizing efforts.

Part 3: A Self-Validating Workflow for Pyrazole Methanamine ADMET Profiling

This section details a step-by-step workflow designed to be a self-validating system. This is achieved by not only generating data but also assessing the reliability of the predictions for the specific chemical space of pyrazole methanamines.

Experimental Protocol: Comprehensive In Silico ADMET Profiling

This protocol utilizes a combination of freely accessible web-based tools for broad accessibility. The principles can be readily adapted to commercial software platforms like Schrödinger's ADMET Predictor or BIOVIA Discovery Studio.[19][20]

Objective: To generate a comprehensive ADMET profile for a set of novel pyrazole methanamine compounds and assess the validity of the predictions.

Tools:

-

SwissADME: For physicochemical properties, pharmacokinetics, and drug-likeness.

-

pkCSM: For a broader range of toxicity predictions, including Ames mutagenicity and hERG inhibition.[21]

-

ADMETlab 2.0 or ADMET-AI: As a confirmatory platform and for additional endpoints like DILI prediction.[22][23]

Methodology:

-

Input Preparation:

-

Generate a list of the simplified molecular-input line-entry system (SMILES) strings for your novel pyrazole methanamine compounds. Each SMILES string represents a unique 2D chemical structure.

-

Ensure structures are correctly represented, paying close attention to aromaticity and stereochemistry where applicable.

-

-

Execution on SwissADME:

-

Navigate to the SwissADME web server.

-

Paste the list of SMILES strings into the input box.

-

Execute the prediction run.

-

For each compound, systematically collect the following key parameters:

-

Physicochemical Properties: MW, logP, logS, TPSA.

-

Pharmacokinetics: GI absorption (High/Low), BBB permeant (Yes/No), P-gp substrate (Yes/No), CYP inhibitor predictions (for major isoforms like 1A2, 2C9, 2C19, 2D6, 3A4).

-

Drug-Likeness: Number of Lipinski Ro5 violations.

-

Medicinal Chemistry: Note any PAINS (Pan-Assay Interference Compounds) alerts.

-

-

-

Execution on pkCSM:

-

Navigate to the pkCSM web server.

-

Submit each SMILES string individually or as a batch file.

-

From the "Toxicity" prediction module, collect the following endpoints:

-

AMES Toxicity: The probability of the compound being mutagenic.

-

hERG I Inhibition: Prediction of cardiotoxicity (often provided as a log(IC₅₀) or a simple Yes/No classification).

-

Hepatotoxicity (DILI): Prediction of Drug-Induced Liver Injury risk.

-

-

-

Data Consolidation and Analysis:

-

Aggregate all predicted data into a single, clearly structured table (see Table 2 for an example). This provides a holistic view for easy comparison across compounds.

-

Color-code the table to highlight potential liabilities (e.g., red for high risk, yellow for borderline, green for low risk).

-

-

Applicability Domain Assessment (Self-Validation Step):

-

This is a critical step for trustworthiness.[24][25] Many high-quality prediction tools will indicate if the molecule being predicted is structurally dissimilar to the compounds in the model's training set.

-

For example, in ADMETlab 2.0, check the "Applicability Domain" score. A low score suggests the prediction for that endpoint may be less reliable.

-

Causality: If your pyrazole methanamine series contains a novel or unusual substitution pattern not well-represented in public datasets, the models may be extrapolating rather than interpolating. This increases uncertainty. Acknowledge this limitation and prioritize these compounds for early in vitro validation.

-

Visualization 1: The In Silico ADMET Prediction Workflow

Caption: A high-level overview of the in silico ADMET prediction workflow.

Part 4: Data Interpretation and Strategic Decision-Making

Raw data is useless without expert interpretation. This phase transforms numerical predictions into actionable drug discovery strategies.

Establishing an Ideal Candidate Profile

The "ideal" profile is context-dependent. For a CNS-targeted drug, BBB permeability is essential. For a peripherally acting agent, it is undesirable. Before analysis, define the target product profile. For this guide, we assume a target for a once-daily, orally administered drug for a systemic (non-CNS) condition.

Ideal Profile Goals:

-

Absorption: GI Absorption: High; Ro5 Violations: 0-1.

-

Distribution: BBB Permeant: No; P-gp Substrate: No.

-

Metabolism: No potent inhibition of major CYP isoforms.

-

Toxicity: Ames: Negative; hERG: Low Risk; DILI: Low Risk.

Data Presentation: Profiling Hypothetical Compounds

Table 2: In Silico ADMET Profile for Hypothetical Pyrazole Methanamine Compounds

| Compound ID | MW (Da) | logP | logS | GI Abs. | BBB Perm. | P-gp Sub. | CYP3A4 Inh. | hERG Inh. | Ames Tox. | DILI Risk | Ro5 Viol. | Decision |

|---|---|---|---|---|---|---|---|---|---|---|---|---|

| PZM-001 | 410.5 | 3.8 | -4.5 | High | Yes | No | No | Low | No | Low | 0 | Advance |

| PZM-002 | 480.2 | 4.9 | -5.8 | High | No | Yes | Yes | High | No | Low | 0 | Deprioritize |

| PZM-003 | 525.7 | 5.3 | -6.5 | Low | No | No | No | Low | No | Low | 2 | Redesign |

| PZM-004 | 435.6 | 2.5 | -3.1 | High | No | No | No | Low | Yes | Low | 0 | Deprioritize |

| PZM-005 | 450.1 | 4.2 | -4.8 | High | No | No | No | Borderline | No | High | 0 | Redesign |

Expertise & Experience: Interpreting the Results

-

PZM-001: This compound presents an excellent profile. It meets all criteria, though its predicted BBB permeability might warrant in vitro confirmation if peripheral restriction is critical. This is a top-priority candidate for synthesis.

-

PZM-002: This compound is a clear example of multiple liabilities. The high hERG inhibition risk is a major safety red flag.[26][27] Furthermore, being a P-gp substrate and a CYP3A4 inhibitor points to a high probability of poor bioavailability and drug-drug interactions. Causality: The combination of high lipophilicity (logP 4.9) and a basic amine likely drives the hERG interaction. This compound should be deprioritized.

-

PZM-003: The issues here are physicochemical. Violating two Lipinski rules (MW > 500, logP > 5) correctly predicts low GI absorption.[16][28] Strategy: The core scaffold is likely viable. The goal for redesign is to reduce molecular weight and lipophilicity by exploring smaller, more polar substituents.

-

PZM-004: While possessing excellent physicochemical and pharmacokinetic properties, the positive Ames toxicity prediction is a hard stop.[29] Mutagenicity is an unacceptable liability. Deprioritize immediately.

-

PZM-005: This compound highlights the complexity of multi-parameter optimization. While its basic properties are good, the borderline hERG risk and high DILI (hepatotoxicity) risk are significant concerns.[29][30] Strategy: This molecule is a candidate for redesign. The goal is to identify which parts of the molecule are contributing to the toxicity predictions (structural alerts) and modify them while preserving the desirable ADMET properties.

Visualization 2: The Interplay of Physicochemical Properties and ADMET Outcomes

Caption: Relationship between core properties and ADMET outcomes.

Visualization 3: Decision Tree for Lead Optimization

Caption: A strategic decision-making framework based on ADMET predictions.

Conclusion

The integration of robust in silico ADMET prediction into the early stages of drug discovery is no longer optional—it is a mandatory component of an efficient and economically viable research strategy. For privileged scaffolds like pyrazole methanamines, where specific liabilities such as cardiotoxicity can be anticipated, this predictive approach is particularly powerful. By employing the systematic, self-validating workflow detailed in this guide, research teams can move beyond simple data generation. They can develop a deep, causal understanding of how a compound's structure dictates its ADMET profile, enabling the proactive design of safer, more effective drug candidates. This methodology empowers scientists to kill flawed concepts in the computer, saving precious resources for the synthesis and testing of compounds with the highest probability of clinical success.

References

-

Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry Source: Future Science URL: [Link]

-

Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry URL: [Link]

-

Title: Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery Source: DrugPatentWatch URL: [Link]

-

Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: PubMed URL: [Link]

-

Title: In silico prediction of hERG potassium channel blockage by chemical category approaches Source: Toxicology Research URL: [Link]

-

Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Ingenta Connect URL: [Link]

-

Title: Leveraging Machine and Deep Learning Algorithms for hERG Blocker Prediction Source: IEEE Xplore URL: [Link]

-

Title: Lipinski's rule of five – Knowledge and References Source: Taylor & Francis Online URL: [Link]

-

Title: In silico prediction of hERG blockers using machine learning and deep learning approaches Source: PubMed URL: [Link]

-

Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]

-

Title: The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery Source: PubMed Central URL: [Link]

-

Title: In silico prediction of hERG potassium channel blockage by chemical category approaches Source: PubMed URL: [Link]

-

Title: Novel Bayesian classification models for predicting compounds blocking hERG potassium channels Source: PubMed Central URL: [Link]

-

Title: Predictive QSAR Modeling for the Successful Predictions of the ADMET Properties of Candidate Drug Molecules Source: Bentham Science URL: [Link]

-

Title: Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein Source: ACS Publications URL: [Link]

-

Title: Lipinski's rule of five Source: Wikipedia URL: [Link]

-

Title: Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme Source: MDPI URL: [Link]

-

Title: In silico ADMET prediction: recent advances, current challenges and future trends Source: PubMed URL: [Link]

-

Title: Development of an In Silico Prediction Model for P-glycoprotein Efflux Potential in Brain Capillary Endothelial Cells toward the Prediction of Brain Penetration Source: ACS Publications URL: [Link]

-

Title: ADMET Prediction Software Source: Sygnature Discovery URL: [Link]

-

Title: In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies Source: PubMed URL: [Link]

-

Title: ADMET Predictions - Computational Chemistry Glossary Source: Deep Origin URL: [Link]

-

Title: Combining Machine Learning and Molecular Dynamics to Predict P-Glycoprotein Substrates Source: ACS Publications URL: [Link]

-

Title: In silico ADME/T modelling for rational drug design Source: Cambridge University Press URL: [Link]

-

Title: Toward in silico structure-based ADMET prediction in drug discovery. Source: Semantic Scholar URL: [Link]

-

Title: The Rule of 5 - Two decades later Source: Sygnature Discovery URL: [Link]

-

Title: In silico validation and ADMET analysis for the best lead molecules Source: ResearchGate URL: [Link]

-

Title: lipinski rule of five Source: SlideShare URL: [Link]

-

Title: Mastering Lipinski Rules for Effective Drug Development Source: Bioaccess URL: [Link]

-

Title: Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization Source: PubMed URL: [Link]

-

Title: ADMET Predictor Source: SoftwareOne URL: [Link]

-

Title: in silico admet predictions: enhancing drug development through qsar modeling Source: IIP Series URL: [Link]

-

Title: In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts Source: PubMed Central URL: [Link]

-

Title: ADMET Modeler™: Build Predictive QSAR/QSPR Models Easily Source: Simulations Plus URL: [Link]

-

Title: QSAR, ADMET & Predictive Toxicology Source: Dassault Systèmes URL: [Link]

-

Title: ADMETlab 2.0 Source: ADMETLab URL: [Link]

-

Title: In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review Source: National Institutes of Health URL: [Link]

-

Title: ADMET-AI Source: ADMET-AI URL: [Link]

-

Title: Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization Source: Taylor & Francis Online URL: [Link]

-

Title: Benchmark study of DeepAutoQSAR, ChemProp, and DeepPurpose on the ADMET subset of the Therapeutic Data Commons Source: Schrödinger URL: [Link]

-

Title: In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics Source: PubMed Central URL: [Link]

-

Title: Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 Source: Elsevier URL: [Link]

-

Title: ADMET in silico modelling: towards prediction paradise? Source: Semantic Scholar URL: [Link]

-

Title: Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design Source: OUCI URL: [Link]

-

Title: Applications of In Silico Models to Predict Drug-Induced Liver Injury Source: MDPI URL: [Link]

-

Title: Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data Source: ACS Publications URL: [Link]

-

Title: Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design Source: PubMed URL: [Link]

-

Title: In Silico Models to Predict Drug-Induced Liver Injury Source: Encyclopedia.pub URL: [Link]

-

Title: (PDF) Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents Source: ResearchGate URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. | Semantic Scholar [semanticscholar.org]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 6. drugpatentwatch.com [drugpatentwatch.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 17. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. platform.softwareone.com [platform.softwareone.com]

- 20. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]

- 21. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ADMETlab 2.0 [admetmesh.scbdd.com]

- 23. ADMET-AI [admet.ai.greenstonebio.com]

- 24. Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Leveraging Machine and Deep Learning Algorithms for hERG Blocker Prediction | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 27. In silico prediction of hERG potassium channel blockage by chemical category approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

A Strategic Approach to the Preliminary Biological Screening of 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine: A Technical Guide

Foreword: Charting the Unexplored Biological Landscape of a Novel Cyclopentapyrazole Derivative

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is both systematic and fraught with uncertainty. This guide outlines a comprehensive and logically tiered strategy for the preliminary biological screening of 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine, a compound for which public domain biological data is not yet established. As such, this document serves as a prospective blueprint, grounded in established principles of drug discovery, to efficiently probe the bioactivity of this molecule. Our approach is designed to maximize data acquisition from minimal compound quantities, a common constraint in early-phase research. We will progress from broad cytotoxicity assessments to more specific antimicrobial and potential receptor binding assays, allowing the data from each stage to inform the next. The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This precedent informs our selection of initial screening assays.

Part 1: Foundational Cytotoxicity Profiling

The Rationale for a "Fail-Fast" Approach: Before investing significant resources in specific bioactivity assays, it is paramount to establish the general cytotoxicity profile of the test compound. A highly cytotoxic compound may have limited therapeutic potential, unless the intended application is in oncology. This initial screen provides a crucial therapeutic window perspective. We will employ two robust, colorimetric assays based on the metabolic activity of viable cells: the MTT and XTT assays.[6]

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for MTT/XTT Cytotoxicity Assays.

Detailed Protocol: XTT Cell Viability Assay

The XTT assay is selected for its convenience, as its formazan product is water-soluble, eliminating the solubilization step required for the MTT assay.[7][8]

-

Cell Seeding: Seed a panel of representative cell lines (e.g., a cancer line like HeLa and a non-cancer line like HEK293) into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine in sterile DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

-

Incubation: Incubate the plate for another 48 hours under the same conditions.

-

XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing the XTT reagent and the electron coupling reagent).

-

Reaction: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the XTT to a soluble orange formazan dye.[6][8]

-

Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound | IC₅₀ (µM) |

| HeLa (Cervical Cancer) | 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine | > 100 |

| HEK293 (Human Embryonic Kidney) | 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine | > 100 |

Interpretation: An IC₅₀ value greater than 100 µM in both cell lines would suggest low general cytotoxicity, making the compound a good candidate for further, more specific biological assays.

Part 2: Antimicrobial Activity Screening

Rationale: The pyrazole nucleus is a common feature in many compounds with demonstrated antimicrobial activity. Therefore, a primary screen for antibacterial and antifungal properties is a logical next step, particularly given a favorable cytotoxicity profile. We will utilize the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial effectiveness.[9][10][11]

Experimental Workflow for MIC Determination

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution for MIC

-

Microorganism Panel: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species, and a yeast (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

-

Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add the diluted microbial suspension to each well containing the compound dilutions.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][12] This can be assessed visually or by measuring the optical density.

Data Presentation: Hypothetical Antimicrobial Screening Data

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | > 128 |

| Candida albicans | Yeast | 64 |

Interpretation: These hypothetical results would suggest that the compound has moderate activity against the Gram-positive bacterium S. aureus, weaker activity against the yeast C. albicans, and is largely ineffective against the Gram-negative bacterium E. coli. This selectivity is valuable information and could guide future structural modifications.

Part 3: Exploratory Receptor Binding Assays

Rationale: Should the initial screens not reveal significant cytotoxic or antimicrobial activity, or if the chemical structure suggests potential interaction with specific protein families (e.g., GPCRs, kinases), an exploratory receptor binding assay can be considered. This is a more resource-intensive step and should be guided by structural analogy to known pharmacologically active molecules. A competitive binding assay is a common format.[13][14][15][16]

Conceptual Workflow for a Competitive Radioligand Binding Assay

Caption: Conceptual flow of a competitive radioligand binding assay.

Protocol Outline: Competitive Binding Assay

-

Target Selection: Based on computational docking or structural similarity of the cyclopentapyrazole core to known ligands, select a relevant receptor target.

-

Reagent Preparation: Prepare purified membranes from cells expressing the target receptor.

-

Reaction Setup: In assay tubes, combine the receptor preparation, a fixed concentration of a known radioligand for the target, and varying concentrations of the test compound.[17]

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly separate the bound radioligand from the free radioligand, typically by vacuum filtration over a glass fiber filter.

-

Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.

-

Analysis: The ability of the test compound to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).

Conclusion and Future Directions

This guide presents a structured, multi-tiered approach for the initial biological evaluation of 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine. By systematically assessing cytotoxicity, antimicrobial potential, and receptor binding affinity, researchers can efficiently build a foundational biological profile of this novel molecule. The results from this preliminary screen will be instrumental in making informed decisions about progressing the compound into more complex in vivo models and guiding the next steps in the drug discovery and development process.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.

- XTT Assay for Medical Device Cytotoxicity Assessment. (n.d.). Measurlabs.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences.

- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.

- MTT assay protocol. (n.d.). Abcam.

- Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017, March 30). YouTube.

- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.

- Antimicrobial Susceptibility. (2025, October 14). Medscape Reference.

- Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH.

- CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS | DCU Research Repository.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).

- Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH.

- Receptor-Ligand Binding Assays. (n.d.). Labome.

- About Ligand Binding Assays. (n.d.). Gifford Bioscience.

- In vitro receptor binding assays: General methods and considerations. (2025, August 6). ResearchGate.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016, November 1).

- Screening and identification of novel biologically active natural compounds. (2017, June 5). PMC.

- Screening and identification of novel biologically active natural compounds. (n.d.).

- (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride. (n.d.). PubChem.

- Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (n.d.). MDPI.

- Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (n.d.). PubMed.

- Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa. (n.d.). National Institutes of Health.

- Novel rapid screening assay to incorporate complexity and increase throughput in early-stage plant biological testing. (n.d.). Request PDF - ResearchGate.

- Design, synthesis, and biological evaluation of 2,3-diphenyl-cycloalkyl pyrazole derivatives as potential tubulin polymerization inhibitors. (n.d.). PubMed.

- Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health.

- 1211596-38-1 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine. (n.d.).

- Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. (n.d.). PubMed.

- 3-CyclopentapyrazoleMethanaMine, 1,4,5,6-tetrahydro-4-Methyl. (n.d.). ChemicalBook.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2,3-diphenyl-cycloalkyl pyrazole derivatives as potential tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. measurlabs.com [measurlabs.com]

- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 9. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. researchgate.net [researchgate.net]

Exploring the Chemical Space of Tetrahydro-cyclopentapyrazole Analogs: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The fusion of a cyclopentane ring with a pyrazole core creates the tetrahydro-cyclopentapyrazole scaffold, a privileged structure in medicinal chemistry. This guide provides a comprehensive technical overview for researchers and drug development professionals on the systematic exploration of this chemical space. We delve into the strategic design of analog libraries, detailing robust synthetic methodologies and rigorous characterization protocols. By integrating structure-activity relationship (SAR) analysis with modern computational tools, this document outlines a self-validating workflow for identifying and optimizing novel therapeutic agents. Our focus remains on the causality behind experimental choices, ensuring that each step is grounded in established scientific principles to accelerate the discovery of potent and selective drug candidates.

The Strategic Imperative: Understanding the Tetrahydro-cyclopentapyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its unique electronic properties, including its ability to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), make it a versatile scaffold for interacting with biological targets.[1] Fusing this ring with a saturated cyclopentane moiety introduces a three-dimensional character that can enhance binding affinity, improve physicochemical properties, and allow for the exploration of new chemical space.[3]

This guide focuses on a logical, multi-pillar approach to systematically explore the therapeutic potential of this scaffold. The workflow is designed to be iterative, allowing for continuous refinement based on empirical data.

Caption: Figure 1: Iterative workflow for exploring chemical space.

Synthesis of the Analog Library: Building the Foundation

The creation of a diverse and well-characterized compound library is paramount. A pseudo-six-component reaction offers an efficient and convergent approach to the core tetrahydro-dipyrazolopyridine scaffold, a related structure whose synthetic principles can be adapted.[4] This strategy allows for the rapid assembly of complex molecules from simple, commercially available starting materials.

Core Synthesis via Multi-Component Reaction

The reaction involves the condensation of an appropriate aryl aldehyde, hydrazine hydrate, a β-ketoester (such as ethyl acetoacetate), and a source of ammonia.[4] This approach is highly modular, allowing for variation at multiple points of the scaffold to build a diverse library.

Caption: Figure 2: Multi-component reaction for core synthesis.

Exemplary Experimental Protocol: Synthesis of a Model Analog

This protocol describes a general procedure adaptable for various analogs.

Objective: To synthesize a representative 4-aryl-1,4,7,8-tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridine derivative.[4]

Materials:

-

Aryl aldehyde (1 mmol)

-

Hydrazine hydrate (2 mmol)

-

Ethyl acetoacetate (2 mmol)

-

Urea (as an ammonia source, 3 mmol)[4]

-

Ethanol (90%)

-

Catalyst (e.g., [Zn-2BSMP]Cl2, as an efficient option)[4]

-

Deionized Water

Procedure:

-

Reaction Setup: To a 25 mL round-bottomed flask, add the aryl aldehyde (1 mmol), ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), urea (3 mmol), and a catalytic amount of the chosen catalyst.

-

Solvent Addition: Add a minimal amount of water to form a slurry. The use of water as a solvent is an environmentally benign choice that can also facilitate the reaction.

-

Reflux: Connect a reflux condenser and heat the mixture to 80 °C. The causality here is that thermal energy is required to overcome the activation energy for the multiple condensation and cyclization steps.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate mobile phase (e.g., hexane/ethyl acetate). This is a self-validating step to ensure the reaction has gone to completion before proceeding.

-

Workup: Upon completion, cool the reaction mixture. Extract the product with warm ethanol (10 mL). This step is crucial for separating the organic product from the inorganic reagents and catalyst.

-

Purification: Filter the hot ethanol solution to remove the catalyst. Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization. The slow cooling process is designed to yield a purer crystalline product.

-

Isolation: Collect the purified product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Rigorous Characterization: A Mandate for Trustworthiness

The structural integrity and purity of every synthesized analog must be unequivocally confirmed before biological screening. A multi-technique approach ensures that the observed biological activity can be confidently attributed to the intended molecule.[5]

Spectroscopic and Chromatographic Analyses

| Technique | Purpose & Rationale | Expected Observations for Core Structure |

| ¹H NMR | Confirms the proton framework and connectivity. Provides information on the electronic environment of each proton. | Signals corresponding to aromatic protons (from aryl aldehyde), pyrazole NH protons, and aliphatic protons of the cyclopentane ring.[6] |

| ¹³C NMR | Verifies the carbon skeleton of the molecule. Essential for confirming the presence of quaternary carbons and carbonyl groups (if any). | Resonances for aromatic, pyrazole, and aliphatic carbons.[5] |

| FT-IR | Identifies key functional groups. A rapid method to confirm major structural features. | Characteristic absorption bands for N-H (pyrazole), C=N, and C=C (aromatic) bonds.[7] |

| Mass Spec (MS) | Determines the molecular weight of the compound, confirming its elemental composition. High-resolution MS (HRMS) provides exact mass. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target analog. |

| HPLC | Assesses the purity of the final compound. A purity level of >95% is the standard for compounds entering biological screening. | A single major peak in the chromatogram, indicating the absence of significant impurities. |

Exploring Chemical Space: From Structure to Activity

Chemical space is the high-dimensional conceptual space encompassing all possible molecules.[8] Our goal is to navigate this space efficiently to find regions associated with desired biological activity. This is achieved by systematically modifying the core scaffold and analyzing the resulting changes in function—the essence of Structure-Activity Relationship (SAR) studies.

Key Modification Points and Predicted Impact

The tetrahydro-cyclopentapyrazole scaffold offers several positions for chemical modification to tune its properties. SAR studies on pyrazole derivatives have shown that substitutions at specific positions are critical for activity and selectivity.[9][10]

| Position of Substitution | Rationale for Modification | Potential Biological Impact | Example from Literature |

| Pyrazole N-1 Position | Modulates hydrogen bonding capacity and can be used to introduce groups that interact with specific pockets in a binding site. | Can significantly alter target selectivity and pharmacokinetic properties. | A 2,4-dichlorophenyl group at the 1-position was found to be a requirement for potent CB1 receptor antagonism.[10] |

| C-3 Position | A key vector for introducing diverse functional groups (e.g., amides, esters) that can form crucial interactions with the target protein. | Often critical for potency. A carboxamido group at this position was essential for CB1 antagonist activity.[9] | |

| C-5 Position (Aryl Group) | The nature and substitution pattern of this aryl ring can profoundly influence binding affinity and selectivity through van der Waals and electronic interactions. | A para-substituted phenyl ring was identified as a key structural requirement for high affinity in cannabinoid receptor antagonists.[10] | |

| Cyclopentane Ring | Introduction of substituents can alter the molecule's 3D conformation, lipophilicity, and metabolic stability. | Can improve cell permeability and reduce metabolic degradation, enhancing oral bioavailability.[11] |

Computational Chemistry in Library Design

Before embarking on extensive synthesis, computational methods can be used to prioritize analogs with a higher probability of success.[12] This de-risks the drug discovery process and focuses resources effectively.

-

Virtual Screening & Docking: If a 3D structure of the biological target is known, large virtual libraries of tetrahydro-cyclopentapyrazole analogs can be docked into the binding site.[13] This allows for the estimation of binding affinities and prediction of binding modes, helping to select the most promising candidates for synthesis.

-

Quantitative Structure-Activity Relationship (QSAR): Once an initial dataset of active and inactive compounds is generated, QSAR models can be built.[12] These mathematical models correlate chemical structures with biological activity, enabling the prediction of activity for unsynthesized analogs.

Biological Evaluation: A Cascading Approach

A tiered or cascading screening approach is the most resource-efficient method for evaluating a new compound library. This workflow progresses from high-throughput, simple assays to more complex and physiologically relevant models.

Caption: Figure 3: A typical biological screening cascade.

Protocol: In Vitro TNF-α Inhibition Assay

Many heterocyclic compounds, including tetrazole and pyrazole derivatives, have shown anti-inflammatory activity.[14][15] This protocol outlines a representative primary screen to identify inhibitors of TNF-α, a key pro-inflammatory cytokine.

Objective: To determine the ability of test compounds to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media until they reach 80% confluency.

-

Plating: Seed the cells into a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight. This ensures the cells are in a healthy state for the assay.

-

Compound Treatment: Prepare serial dilutions of the tetrahydro-cyclopentapyrazole analogs in cell culture media. Remove the old media from the cells and add the media containing the test compounds. Incubate for 1 hour. A pre-incubation step allows the compounds to enter the cells before stimulation.

-

Stimulation: Add LPS to each well (final concentration 1 µg/mL) to induce an inflammatory response and TNF-α production. Include vehicle-only (negative) and LPS-only (positive) controls.

-

Incubation: Incubate the plate for 24 hours at 37 °C in a CO₂ incubator.

-

Quantification: Collect the cell supernatant. Quantify the amount of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the positive control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of TNF-α production is inhibited).

Conclusion

The systematic exploration of the tetrahydro-cyclopentapyrazole chemical space represents a fertile ground for the discovery of novel therapeutics. By combining efficient, modular synthesis with rigorous, multi-faceted characterization, a high-quality and diverse library of analogs can be generated. The integration of computational chemistry tools allows for a more rational and focused approach to library design. Finally, a tiered biological screening cascade ensures that resources are directed toward the most promising compounds. This integrated, self-validating methodology provides a robust framework for navigating the complexities of drug discovery and unlocking the full therapeutic potential of this valuable chemical scaffold.

References

- Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists Source: Journal of Medicinal Chemistry URL

- Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists Source: Journal of Medicinal Chemistry URL

- Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: MDPI URL

- Title: Approaches for enhancing the analysis of chemical space for drug discovery Source: Expert Opinion on Drug Discovery URL

- Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL

- Title: Computational Methods in Drug Discovery Source: PMC - PubMed Central URL

- Source: Not available from search results.

- Title: Exploring chemical space for “druglike” small molecules in the age of AI Source: PMC - NIH URL

- Title: Exploring Chemical Space for Drug Discovery Using the Chemical Universe Database Source: ACS Chemical Neuroscience URL

- Title: Computational methods in drug discovery Source: Beilstein Journal of Organic Chemistry URL

- Title: Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds Source: Molecules URL

- Title: Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds Source: International Journal of Drug Delivery Technology URL

- Title: Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity Source: Journal of Pharmaceutical, Chemical and Biological Sciences URL

- Title: Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β)

- Title: Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics Source: PMC - PubMed Central URL

- Title: Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools Source: PubMed URL

- Title: Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds Source: Der Pharma Chemica URL

- Title: Biological activities importance of Tetrazole derivatives Source: ResearchGate URL

- Title: Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2 Source: Chemical Methodologies URL

- Title: Tetrazoles: Synthesis and Biological Activity Source: Bentham Science Publisher URL

- Title: Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL

- Title: Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design Source: PMC - PubMed Central URL

- Title: Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis Source: ResearchGate URL

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. chemmethod.com [chemmethod.com]

- 5. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. tandfonline.com [tandfonline.com]

- 9. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 11. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Quantum mechanical calculations for 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine

An In-Depth Technical Guide to the Quantum Mechanical Calculation of 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine

Abstract

This technical guide provides a comprehensive framework for conducting quantum mechanical (QM) calculations on 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine (C₈H₁₃N₃), a molecule of interest in medicinal chemistry and drug development. The application of QM, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure, reactivity, and spectroscopic properties that are unattainable through classical methods alone.[1][2] This document is intended for researchers, computational chemists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols for robust computational analysis. We will detail the process from initial structure generation to advanced electronic property analysis, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility.

Introduction: The Quantum Lens in Drug Discovery

Understanding the intrinsic properties of a potential drug candidate is fundamental to predicting its behavior in a biological system. Quantum mechanics provides the tools to model molecular systems at the electronic level, offering a powerful predictive engine for properties such as molecular geometry, stability, and reactivity.[3][4] For a molecule like 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine, which contains a bicyclic pyrazole core, understanding the electron distribution, sites susceptible to electrophilic or nucleophilic attack, and the molecule's overall electronic profile is crucial for designing effective and specific therapeutic agents.[5]

This guide will focus on a validated workflow using Density Functional Theory (DFT), a computational method that balances accuracy and efficiency for molecules of this size.[6][7] Specifically, we will employ the B3LYP functional with the 6-31G(d,p) basis set, a combination widely recognized for its reliability in optimizing geometries and predicting electronic properties of organic molecules.[8][9]

Computational Methodology: A Validated Workflow